molecular formula C25H29BrN4O3S B2828345 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1189498-78-9

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2828345
CAS RN: 1189498-78-9
M. Wt: 545.5
InChI Key: UZKSBZGORXGIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H29BrN4O3S and its molecular weight is 545.5. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Labeling

Compounds with similar structural features have been used in radiosynthesis and labeling, providing tools for studying the metabolism and mode of action of various chemicals. For instance, derivatives of chloroacetanilide and dichloroacetamide compounds have been radio-synthesized for metabolic studies, indicating potential applications of similar compounds in tracer studies or drug metabolism research (Latli & Casida, 1995).

Antiviral Research

Compounds containing triazaspirodecanone structures have shown potential as noncompetitive allosteric antagonists of viral entry receptors, such as the CCR5 receptor for HIV. This suggests possible research avenues into antiviral applications, particularly in the development of treatments against viruses that exploit host cell receptors for entry (Watson et al., 2005).

Antimicrobial and Antifungal Activities

Several derivatives of acetamide and triazol compounds have demonstrated antimicrobial and antifungal activities. Research into structurally similar compounds could uncover new antimicrobial agents or contribute to the understanding of antimicrobial mechanisms (Fahim & Ismael, 2019).

Analgesic and Anti-inflammatory Applications

Research into compounds bearing bromophenyl azo derivatives has explored their analgesic and anti-inflammatory activities, comparing them with standard drugs. This highlights the potential of structurally related compounds in the development of new pain relief or anti-inflammatory medications (Gopa et al., 2001).

properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrN4O3S/c1-4-30-13-11-25(12-14-30)28-23(17-5-7-18(26)8-6-17)24(29-25)34-16-22(31)27-19-9-10-20(32-2)21(15-19)33-3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKSBZGORXGIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

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